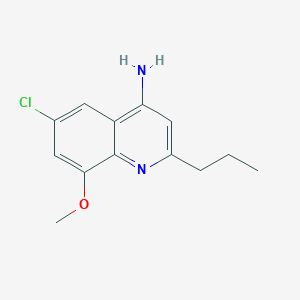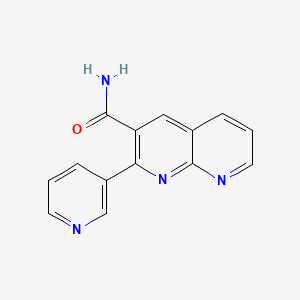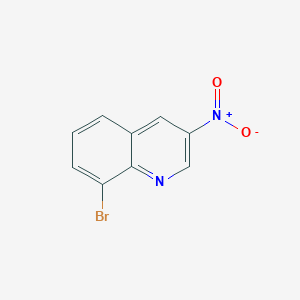
6-Methoxy-5-(trifluoromethyl)naphthalene-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-5-(trifluoromethyl)naphthalene-1-carbaldehyde is an organic compound with the molecular formula C12H7F3O2 This compound is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a naphthalene ring, along with an aldehyde functional group (-CHO)
Vorbereitungsmethoden
The synthesis of 6-Methoxy-5-(trifluoromethyl)naphthalene-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the introduction of the trifluoromethyl group via a Friedel-Crafts acylation reaction, followed by the introduction of the methoxy group through a nucleophilic substitution reaction. The aldehyde group can be introduced using a Vilsmeier-Haack reaction. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Analyse Chemischer Reaktionen
6-Methoxy-5-(trifluormethyl)naphthalin-1-carbaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Aldehydgruppe kann oxidiert werden, um die entsprechende Carbonsäure zu bilden.
Reduktion: Die Aldehydgruppe kann reduziert werden, um den entsprechenden Alkohol zu bilden.
Substitution: Die Methoxy- und Trifluormethylgruppen können an nucleophilen Substitutionsreaktionen teilnehmen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Natriummethoxid. Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören Carbonsäuren, Alkohole und substituierte Naphthalinderivate.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-5-(trifluormethyl)naphthalin-1-carbaldehyd hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Es kann als Sonde zur Untersuchung biologischer Prozesse verwendet werden, an denen Aldehydgruppen beteiligt sind.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 6-Methoxy-5-(trifluormethyl)naphthalin-1-carbaldehyd beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen. Die Aldehydgruppe kann kovalente Bindungen mit nucleophilen Stellen in Proteinen und Enzymen bilden, was möglicherweise ihre Funktion verändert. Die Trifluormethylgruppe kann die Lipophilie der Verbindung verstärken und so ihre Verteilung und Interaktion mit biologischen Membranen beeinflussen.
Wirkmechanismus
The mechanism of action of 6-Methoxy-5-(trifluoromethyl)naphthalene-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction with biological membranes.
Vergleich Mit ähnlichen Verbindungen
Zu den Verbindungen, die 6-Methoxy-5-(trifluormethyl)naphthalin-1-carbaldehyd ähneln, gehören:
6-Methoxy-5-(trifluormethyl)naphthalin-1-carbonitril: Ähnliche Struktur, aber mit einer Nitrilgruppe anstelle einer Aldehydgruppe.
6-Methoxy-5-(trifluormethyl)naphthalin-1-carbonsäure: Ähnliche Struktur, aber mit einer Carbonsäuregruppe anstelle einer Aldehydgruppe.
6-Methoxy-5-(trifluormethyl)naphthalin-1-methanol: Ähnliche Struktur, aber mit einer Hydroxylgruppe anstelle einer Aldehydgruppe.
Eigenschaften
IUPAC Name |
6-methoxy-5-(trifluoromethyl)naphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2/c1-18-11-6-5-9-8(7-17)3-2-4-10(9)12(11)13(14,15)16/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPVDRWLOMLILL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC(=C2C=C1)C=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70529036 |
Source


|
| Record name | 6-Methoxy-5-(trifluoromethyl)naphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70529036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88245-15-2 |
Source


|
| Record name | 6-Methoxy-5-(trifluoromethyl)naphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70529036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Amino-2-isopropyl-N,6-dimethyl-6H-pyrrolo[3,4-d]pyrimidine-7-carboxamide](/img/structure/B11865181.png)
![2-(Furan-2-YL)pyrazolo[1,5-C]quinazolin-5-amine](/img/structure/B11865184.png)


![tert-Butyl 3-(aminomethyl)-4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-6(7H)-carboxylate](/img/structure/B11865201.png)

![(2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol](/img/structure/B11865207.png)


![1-(2',3'-Dihydro-1'H-spiro[piperidine-4,4'-quinolin]-1'-yl)ethanone](/img/structure/B11865222.png)

